2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is a complex organic compound with a unique structure that combines elements of pyridine, oxazine, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and oxazine rings, followed by the introduction of the morpholine and phenylethyl groups. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 2,2-dimethyl-4-(2-(4-morpholinyl)-1-phenylethyl)-, dihydrochloride is unique due to its combination of pyridine, oxazine, and morpholine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
88809-69-2 |
---|---|
Molecular Formula |
C21H27Cl2N3O3 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2,2-dimethyl-4-(2-morpholin-4-yl-1-phenylethyl)pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N3O3.2ClH/c1-21(2)20(25)24(19-18(27-21)9-6-10-22-19)17(16-7-4-3-5-8-16)15-23-11-13-26-14-12-23;;/h3-10,17H,11-15H2,1-2H3;2*1H |
InChI Key |
SMZMLGXIQPEBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC=N2)C(CN3CCOCC3)C4=CC=CC=C4)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.